molecular formula C12H17F2NO4 B2849504 2-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 2137514-43-1

2-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B2849504
CAS No.: 2137514-43-1
M. Wt: 277.268
InChI Key: IVJFSOOUUQXLOS-UHFFFAOYSA-N
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Description

This compound features a bicyclo[4.1.0]heptane (norbornane) core with a nitrogen atom at the 2-position (2-aza), a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 7,7-positions, and a carboxylic acid moiety at the 3-position. The molecular formula is estimated as C₁₂H₁₇F₂NO₄, based on structural analysis . Key characteristics include:

  • Bicyclic scaffold: Provides rigidity and stereochemical control.
  • Fluorine substitution: Enhances metabolic stability and electronegativity.
  • Boc group: Protects the amine during synthesis and modulates solubility.
  • Carboxylic acid: Enables salt formation and biological interactions.

Properties

IUPAC Name

7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-7(9(16)17)5-4-6-8(15)12(6,13)14/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJFSOOUUQXLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated azabicyclo compound.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques, such as continuous flow chemistry, may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow for interactions with biological targets. Its derivatives have shown promise in:

  • Antibacterial Activity : Similar compounds have been noted for their antibacterial properties against various strains, suggesting that derivatives of this compound could exhibit similar effects .
  • Antiviral Agents : Research indicates that modifications of azabicyclic compounds can lead to effective antiviral agents, leveraging the bicyclic structure for enhanced bioactivity .

Drug Design

The unique structural characteristics of 2-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid make it a suitable candidate for:

  • Prodrug Formulations : The compound can be utilized in prodrug strategies where the tert-butoxycarbonyl group serves as a protecting group that can be removed to activate the drug in vivo .
  • Targeted Delivery Systems : The fluorinated elements may improve the pharmacokinetics and bioavailability of drugs designed from this compound.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:

  • Building Block for Complex Molecules : Its structure allows it to be a versatile building block in the synthesis of other bicyclic compounds and heterocycles, which are crucial in drug discovery and development .

Case Studies

  • Antibacterial Compound Development : A study focused on synthesizing derivatives of azabicyclo compounds demonstrated that specific modifications could enhance antibacterial efficacy against resistant strains of bacteria, highlighting the potential of compounds like this compound in addressing public health challenges .
  • Fluorinated Drug Candidates : Research into fluorinated compounds has shown that the introduction of fluorine atoms can significantly alter biological activity and pharmacological profiles, making this compound a valuable template for developing new drug candidates with improved therapeutic indices .

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of the target compound with analogs reported in the literature:

Compound Name Molecular Formula Key Features Source
2-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid C₁₂H₁₇F₂NO₄ (calc.) Bicyclo[4.1.0], 7,7-difluoro, Boc at 2, COOH at 3
5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid C₁₁H₁₅F₂NO₅ 2-oxa (oxygen in ring), Boc at 5, COOH at 4, 7,7-difluoro
2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid C₁₂H₁₉NO₄ (calc.) Bicyclo[4.1.0], Boc at 2, COOH at 1 (no fluorine)
3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid C₁₂H₁₉NO₄ (calc.) Bicyclo[4.1.0], Boc at 3, COOH at 1 (no fluorine)
(1S,3R,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₂H₁₉NO₄ (calc.) Bicyclo[2.2.1] (norbornane), Boc at 2, COOH at 3 (no fluorine)

Key Differences and Implications

Fluorine Substitution: The 7,7-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like the 2-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives . Fluorine’s electron-withdrawing effects may also enhance acidity of the carboxylic acid group, influencing solubility and reactivity .

Heteroatom Positioning :

  • The 2-oxa-5-aza analog () introduces an oxygen atom into the bicyclic ring, altering electronic properties and hydrogen-bonding capacity. This may affect biological target interactions compared to the purely nitrogen-containing target compound .

For example, the 1-carboxylic acid derivative () may exhibit different crystallinity or solubility profiles .

Bicyclic Scaffold Variations: The norbornane-based compound () has a bicyclo[2.2.1] structure, which imposes distinct steric constraints compared to the bicyclo[4.1.0] core. This could influence binding to enzymes or receptors in medicinal chemistry applications .

Stability and Crystallinity

  • Pharmacopeial standards (e.g., crystallinity tests in ) suggest that bicyclic compounds with rigid scaffolds meet stringent stability criteria. The target compound’s fluorine atoms may further enhance solid-state stability by reducing conformational flexibility .

Biological Activity

2-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17F2NO4
  • Molecular Weight : 279.24 g/mol
  • InChI Key : XRDRXGVDCVQVPV-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, antidiabetic, and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Case Study : A study demonstrated that derivatives of this compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Antidiabetic Activity

Research has also highlighted the potential of this compound in managing diabetes:

  • Mechanism : It is believed to enhance insulin sensitivity and reduce glucose production in the liver.
  • Case Study : In vitro studies using cell lines showed a significant reduction in glucose levels when treated with the compound at concentrations of 25 µM.

Detailed Research Findings

Activity TypeMechanism of ActionCase Study Reference
AntimicrobialDisruption of bacterial membranesStudy on MIC values against various bacteria
AntidiabeticEnhanced insulin sensitivityIn vitro glucose reduction study
AnticancerInduction of apoptosis in cancer cellsResearch on cytotoxic effects

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:
    • Personal Protective Equipment (PPE): Wear full chemical-resistant gloves (nitrile or neoprene) and lab coats. Inspect gloves for defects before use to prevent skin contact .
    • Respiratory Protection: Use P95 (US) or P1 (EU) particle filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for high aerosol exposure. Ensure respirators comply with NIOSH/CEN standards .
    • Environmental Controls: Avoid drainage contamination. Use fume hoods for synthesis steps involving volatile intermediates .
    • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical consultation immediately .

Q. How is the compound synthesized, and what purification techniques are effective?

  • Methodological Answer:
    • Synthetic Pathway: The bicyclic core is typically constructed via [2+1] cycloaddition or ring-closing metathesis. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent steps .
    • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .

Q. What analytical techniques confirm the compound’s structure and purity?

  • Methodological Answer:
    • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify bicyclic core geometry (e.g., coupling constants for axial/equatorial fluorines at C7). 19^{19}F NMR confirms difluoro substitution .
    • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 305.2 for C13_{13}H17_{17}F2_2NO4_4) .
    • X-Ray Crystallography: Resolves stereochemistry (e.g., transannular strain in the bicyclo[4.1.0] system) .

Advanced Research Questions

Q. How does stereochemical control impact biological activity, and what strategies optimize enantiomeric purity?

  • Methodological Answer:
    • Stereochemical Influence: The bicyclo[4.1.0] system’s chair-boat conformation affects binding to targets (e.g., enzymes with hydrophobic pockets). Incorrect stereochemistry reduces potency by >50% in kinase inhibition assays .
    • Optimization: Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves >90% ee. Monitor via chiral HPLC (Chiralpak IA column, heptane/ethanol) .

Q. What role do the difluoro and Boc groups play in modulating reactivity and stability?

  • Methodological Answer:
    • Difluoro Groups: Enhance metabolic stability (reduces CYP450 oxidation) and increase lipophilicity (logP +0.8 vs. non-fluorinated analogs). Fluorine’s electronegativity also polarizes adjacent bonds, accelerating SN2 reactions at C3 .
    • Boc Group: Protects the amine during acidic/basic conditions (stable at pH 2–12). Deprotection with TFA/DCM (1:1) regenerates the free amine for downstream coupling .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer:
    • Docking Studies: Use Schrödinger’s Glide to model binding to proteases (e.g., HCV NS3/4A). The bicyclic core’s rigidity fits into the S1 pocket, with fluorines forming halogen bonds (ΔG ≈ -9.2 kcal/mol) .
    • MD Simulations: AMBER force fields simulate conformational dynamics (RMSD <1.5 Å over 100 ns). Identify stable binding poses and off-target effects (e.g., PDE4 inhibition) .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to resolve discrepancies?

  • Methodological Answer:
    • Variable Yields (40–75%): Differences arise from cyclization conditions. Microwave-assisted synthesis (100°C, 30 min) improves yields (70–75%) vs. traditional heating (40–50%) due to reduced side reactions .
    • Key Parameters: Optimize solvent (toluene vs. DMF), catalyst loading (5–10 mol% Pd(OAc)2_2), and stoichiometry (1.2 eq. of fluorinating agent) .

Q. Discrepancies in biological activity across studies: What factors contribute?

  • Methodological Answer:
    • Assay Variability: Cell permeability differences (PAMPA logPe ≈ -5.2) affect IC50_{50} values. Use standardized assays (e.g., FRET-based protease assays) .
    • Impurity Interference: Residual TFA from Boc deprotection (≥0.1%) artificially inflates cytotoxicity. Neutralize with Et3_3N before testing .

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